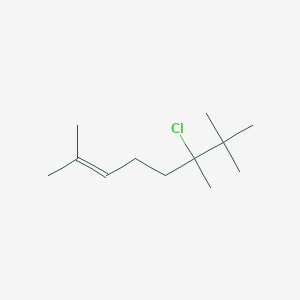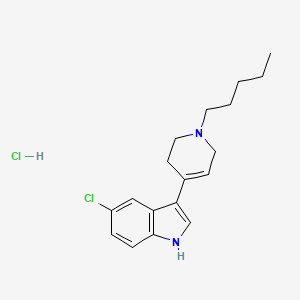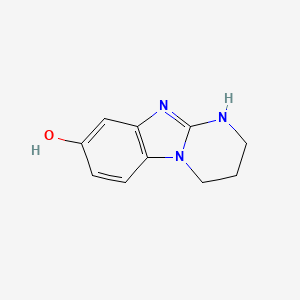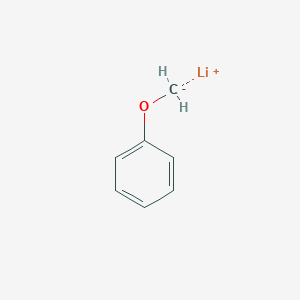
Lithium phenoxymethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium phenoxymethanide is an organolithium compound with the molecular formula C7H7LiO It is a derivative of phenoxymethane, where the hydrogen atom of the methylene group is replaced by a lithium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium phenoxymethanide can be synthesized through the reaction of phenoxymethane with a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of lithium reagents and controlled reaction conditions to produce the compound in a pure form. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions: Lithium phenoxymethanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides or sulfonates as substrates, with the reaction occurring in aprotic solvents like THF or diethyl ether.
Addition Reactions: Commonly involves aldehydes or ketones as substrates, with the reaction carried out at low temperatures to control the exothermic nature of the reaction.
Deprotonation: Involves weak acids such as alcohols or amines, with the reaction occurring in the presence of a base like LDA.
Major Products Formed:
Nucleophilic Substitution: Produces substituted phenoxymethane derivatives.
Addition Reactions: Produces alcohols or other carbonyl derivatives.
Deprotonation: Produces lithium salts of the deprotonated acids.
Scientific Research Applications
Lithium phenoxymethanide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Pharmaceuticals: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Studied for its potential use as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium phenoxymethanide involves its role as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Lithium Methanide (CH3Li): Similar in structure but lacks the phenoxy group, making it less reactive in certain contexts.
Lithium Phenoxide (C6H5OLi): Contains a phenoxy group but lacks the methylene group, leading to different reactivity patterns.
Lithium Phenylmethanide (C6H5CH2Li): Similar structure but with a phenyl group instead of a phenoxy group, affecting its nucleophilicity and stability.
Uniqueness: Lithium phenoxymethanide is unique due to the presence of both the phenoxy and methylene groups, which confer distinct reactivity and stability compared to other lithium organometallic compounds. This makes it a valuable reagent in specific synthetic applications where both nucleophilicity and stability are required.
Properties
CAS No. |
83693-58-7 |
|---|---|
Molecular Formula |
C7H7LiO |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
lithium;methanidyloxybenzene |
InChI |
InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
InChI Key |
AKTGZNILHIYHAY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


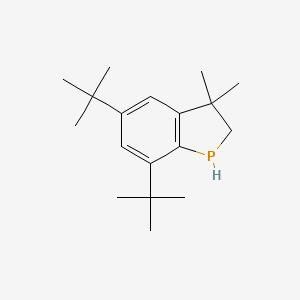
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
silane](/img/structure/B14427335.png)
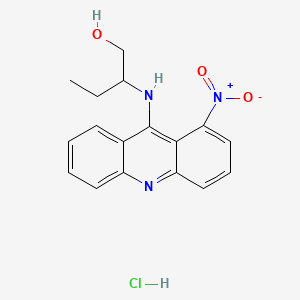


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
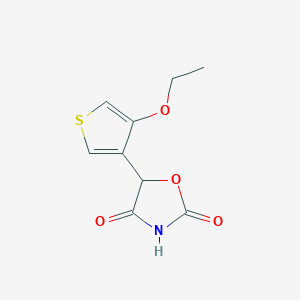
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
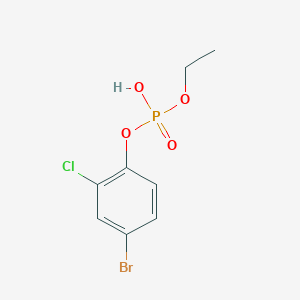
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
